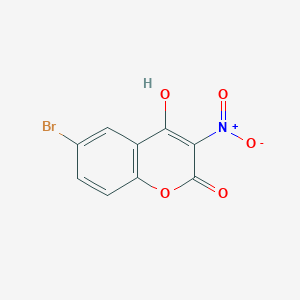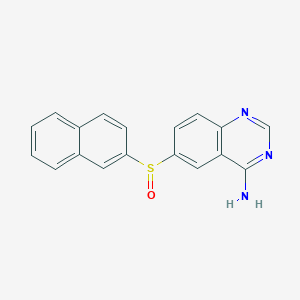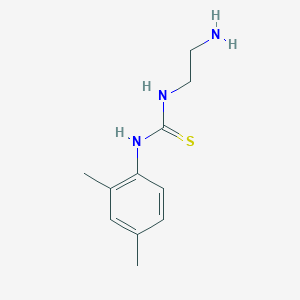
6-Bromo-4-hydroxy-3-nitro-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-hydroxy-3-nitro-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins, or benzopyran-2-ones, are naturally occurring lactones first derived from Tonka beans in 1820
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-hydroxy-3-nitro-chromen-2-one typically involves the bromination of 4-hydroxy-3-nitro-chromen-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
化学反応の分析
Types of Reactions: 6-Bromo-4-hydroxy-3-nitro-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (potassium carbonate, sodium hydride).
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite, solvents (ethanol, water).
Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, dichloromethane).
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 6-Bromo-4-hydroxy-3-amino-chromen-2-one.
Oxidation: 6-Bromo-4-oxo-3-nitro-chromen-2-one.
科学的研究の応用
6-Bromo-4-hydroxy-3-nitro-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the synthesis of dyes, optical brighteners, and other industrial chemicals.
作用機序
The mechanism of action of 6-bromo-4-hydroxy-3-nitro-chromen-2-one involves its interaction with specific molecular targets and pathways:
類似化合物との比較
4-Hydroxy-3-nitro-chromen-2-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-4-hydroxy-chromen-2-one: Lacks the nitro group, which may influence its chemical properties and applications.
6-Bromo-3-nitro-chromen-2-one: Lacks the hydroxyl group, which may alter its solubility and reactivity.
特性
CAS番号 |
55005-21-5 |
|---|---|
分子式 |
C9H4BrNO5 |
分子量 |
286.04 g/mol |
IUPAC名 |
6-bromo-4-hydroxy-3-nitrochromen-2-one |
InChI |
InChI=1S/C9H4BrNO5/c10-4-1-2-6-5(3-4)8(12)7(11(14)15)9(13)16-6/h1-3,12H |
InChIキー |
RASGTZZGBPNBLH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=C(C(=O)O2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]-](/img/structure/B14642089.png)





![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)
![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)



![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)
